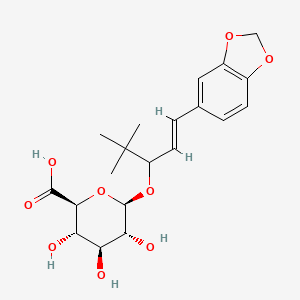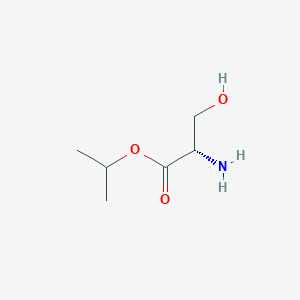
(+)-(S)-(R)-BPPFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(S)-(R)-BPPFA, or 2-benzoyl-3-phenylpropionic acid, is a common chemical compound found in a variety of plants and animals. It is a naturally occurring fatty acid, and is a key component of many biological processes. In recent years, this compound has been studied extensively in the laboratory, with a focus on its potential applications in scientific research.
Applications De Recherche Scientifique
(-)-(S)-(R)-BPPFA has a wide range of potential applications in scientific research. It has been used in studies of cell membrane function, as well as in studies of the effects of fatty acids on the metabolism of various organisms. It has also been used to study the effects of fatty acids on the development of cancer cells, and to study the role of fatty acids in regulating gene expression. Furthermore, it has been used to study the effects of fatty acids on the immune system, and to study the effects of fatty acids on the development of neurological disorders.
Mécanisme D'action
The mechanism of action of (-)-(S)-(R)-BPPFA is not yet fully understood. However, it is known that this compound binds to specific receptor sites on the cell membrane, which can then trigger a variety of biochemical and physiological responses. These responses can include changes in the expression of certain genes, changes in the production of certain proteins, and changes in the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (-)-(S)-(R)-BPPFA vary depending on the concentration and the specific organism being studied. At low concentrations, this compound has been found to increase the production of certain proteins, as well as to increase the activity of certain enzymes. At higher concentrations, this compound has been found to decrease the production of certain proteins, as well as to decrease the activity of certain enzymes. Furthermore, it has been found to have both stimulatory and inhibitory effects on the activity of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (-)-(S)-(R)-BPPFA in laboratory experiments is its relatively low cost. This compound is readily available and can be synthesized in the laboratory relatively easily. Furthermore, it is relatively stable, and can be stored for long periods of time without significant degradation. On the other hand, this compound has a relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are numerous potential future directions for research into (-)-(S)-(R)-BPPFA. One potential direction is to further explore its potential applications in the study of cell membrane function. Additionally, further research into the effects of this compound on the metabolism of various organisms could yield valuable insights into the role of fatty acids in regulating gene expression. Furthermore, research into the effects of this compound on the immune system could provide valuable insights into the role of fatty acids in regulating immune responses. Finally, research into the effects of this compound on the development of neurological disorders could provide valuable insights into the role of fatty acids in regulating neurological development.
Méthodes De Synthèse
The synthesis of (-)-(S)-(R)-BPPFA is relatively straightforward. It involves the reaction of benzoyl chloride and phenylpropionic acid in aqueous solution, with the addition of a catalyst such as sodium hydroxide. The reaction takes place at room temperature, and yields a white, crystalline solid product. The product can then be purified by recrystallization, or by other methods.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (+)-(S)-(R)-BPPFA can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-bromo-2-fluoroanisole", "2,2-dimethyl-1,3-dioxolane-4-methanol", "Lithium aluminum hydride", "Sodium borohydride", "Chlorotrimethylsilane", "Triethylamine", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethyl acetate", "Toluene", "Diethyl ether", "Acetonitrile", "Hexane", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-fluoroanisole", "Step 2: Protection of 4-bromo-2-fluoroanisole with 2,2-dimethyl-1,3-dioxolane-4-methanol using chlorotrimethylsilane and triethylamine", "Step 3: Reduction of protected 4-bromo-2-fluoroanisole with lithium aluminum hydride", "Step 4: Deprotection of the resulting alcohol with sodium hydroxide", "Step 5: Protection of the alcohol with 2,2-dimethyl-1,3-dioxolane-4-methanol using chlorotrimethylsilane and triethylamine", "Step 6: Reduction of protected alcohol with sodium borohydride", "Step 7: Deprotection of the resulting alcohol with sodium hydroxide", "Step 8: Reaction of the resulting alcohol with chlorotrimethylsilane and triethylamine to form the corresponding silyl ether", "Step 9: Reaction of the silyl ether with acetonitrile to form the corresponding nitrile", "Step 10: Reaction of the nitrile with sodium hydroxide to form the corresponding carboxylic acid", "Step 11: Resolution of the carboxylic acid using a chiral base to obtain the desired enantiomer (+)-(S)-(R)-BPPFA", "Step 12: Purification of the desired enantiomer using a combination of solvent extraction, column chromatography, and recrystallization" ] } | |
Numéro CAS |
119477-32-6 |
Nom du produit |
(+)-(S)-(R)-BPPFA |
Formule moléculaire |
C₃₈H₃₇FeNP₂ |
Poids moléculaire |
625.5 |
Synonymes |
R-(R*,S*)]-1-[1-(dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)-ferrocene; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






